4,7-dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole 4,7-dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 2640843-19-0
VCID: VC11853651
InChI: InChI=1S/C19H25N3O3S2/c1-24-14-5-6-15(25-2)17-16(14)20-19(27-17)22-7-3-4-13(12-22)18(23)21-8-10-26-11-9-21/h5-6,13H,3-4,7-12H2,1-2H3
SMILES: COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCCC(C3)C(=O)N4CCSCC4
Molecular Formula: C19H25N3O3S2
Molecular Weight: 407.6 g/mol

4,7-dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole

CAS No.: 2640843-19-0

Cat. No.: VC11853651

Molecular Formula: C19H25N3O3S2

Molecular Weight: 407.6 g/mol

* For research use only. Not for human or veterinary use.

4,7-dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole - 2640843-19-0

Specification

CAS No. 2640843-19-0
Molecular Formula C19H25N3O3S2
Molecular Weight 407.6 g/mol
IUPAC Name [1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Standard InChI InChI=1S/C19H25N3O3S2/c1-24-14-5-6-15(25-2)17-16(14)20-19(27-17)22-7-3-4-13(12-22)18(23)21-8-10-26-11-9-21/h5-6,13H,3-4,7-12H2,1-2H3
Standard InChI Key FEARMVCKBIFZHV-UHFFFAOYSA-N
SMILES COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCCC(C3)C(=O)N4CCSCC4
Canonical SMILES COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCCC(C3)C(=O)N4CCSCC4

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the benzothiazole class, characterized by a bicyclic structure comprising a benzene ring fused to a thiazole moiety. Its molecular formula is C₁₉H₂₅N₃O₃S₂, with a molecular weight of 407.6 g/mol. Key structural features include:

  • 4,7-Dimethoxy substitutions on the benzene ring, which enhance solubility and influence electronic interactions.

  • A piperidin-3-yl group linked to the benzothiazole core via a carbonyl-thiomorpholine bridge, introducing conformational flexibility and potential kinase-binding capabilities .

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Name[1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
SMILESCOC1=C2C(=C(C=C1)OC)SC(=N2)N3CCCC(C3)C(=O)N4CCSCC4
InChI KeyFEARMVCKBIFZHV-UHFFFAOYSA-N
PubChem CID155801021
Solubility (Predicted)Moderate in polar organic solvents (e.g., DMSO)

The thiomorpholine moiety contributes to hydrogen-bonding interactions, while the piperidine ring may facilitate membrane permeability .

Synthesis and Structural Optimization

While a detailed synthesis protocol for this specific compound remains unpublished, analogous benzothiazoles are typically synthesized through multi-step reactions involving:

  • Cyclization of substituted anilines with sulfur sources to form the thiazole ring.

  • Nucleophilic substitution to introduce the piperidine-thiomorpholine sidechain .

Critical parameters include:

  • Use of Pd-catalyzed cross-coupling for methoxy group introductions.

  • Carbodiimide-mediated amidation for thiomorpholine attachment, as observed in related kinase inhibitors .

Reaction yields for similar compounds range from 45–65%, with purity >95% achievable via recrystallization or HPLC .

Research Gaps and Future Directions

Table 2: Priority Research Areas

AreaObjectiveMethodology
Target IdentificationIdentify primary molecular targetsKinase profiling, CRISPR screening
ADMET ProfilingAssess bioavailability and toxicityCaco-2 permeability, microsomal stability
In Vivo EfficacyValidate antitumor activityXenograft models (A431, A549)

Current limitations include the absence of in vivo pharmacokinetic data and target engagement studies. Structural modifications to enhance metabolic stability (e.g., fluorinated thiomorpholine) could improve therapeutic indices .

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